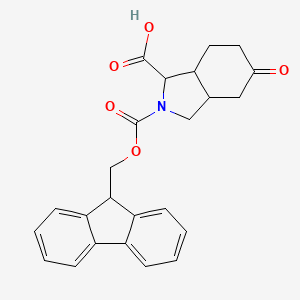

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxo-3,3a,4,6,7,7a-hexahydro-1H-isoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-15-9-10-16-14(11-15)12-25(22(16)23(27)28)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14,16,21-22H,9-13H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRUKWHZKOUGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phthalic anhydride and an amine.

Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the isoindole derivative with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as triethylamine, to form the Fmoc-protected isoindole derivative.

Oxidation: The final step involves the oxidation of the isoindole derivative to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Substitution: The Fmoc group can be removed under basic conditions to expose the amino group, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: The Fmoc group is typically removed using a base like piperidine in a solvent such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The Fmoc group provides hydrophobic interactions, while the oxo and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Oxo vs. 6-Oxo Derivatives

A key structural analog is 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid (CAS: 1403766-55-1). Both compounds share the same molecular formula (C₂₄H₂₃NO₅) and weight (405.45 g/mol) but differ in the position of the oxo group (5-oxo vs. 6-oxo) . This positional isomerism may influence:

- Crystallinity : Evidence from related isoindole derivatives (e.g., ’s hexahydro-isoindole) suggests that substituent positioning impacts intermolecular interactions like O–H···O hydrogen bonds and C–H···π stacking, which govern crystal packing .

| Compound | CAS Number | Oxo Position | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid | 1403766-50-6 | 5 | 405.45 | Fmoc protection, bicyclic core |

| 2-Fmoc-6-oxo-octahydro-isoindole-1-carboxylic acid | 1403766-55-1 | 6 | 405.45 | Same core, altered oxo placement |

Functional Group Variations: Fmoc vs. Boc Protection

N-Fmoc-L-octahydroindole-2-carboxylic acid (CAS: 130309-37-4) lacks the oxo group but features an Fmoc-protected amine. Its molecular formula (C₂₄H₂₅NO₄) and weight (391.45 g/mol) differ due to the absence of the oxo substituent . Key comparisons include:

- Stability : The Fmoc group is base-labile, whereas Boc (tert-butoxycarbonyl) derivatives (e.g., (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole, CAS: 318502-89-5) are acid-labile .

- Solubility: The oxo group in the target compound may enhance polarity, improving aqueous solubility compared to non-oxo analogs.

Substituent Effects: Hydroxy, Benzyloxy, and Chloro Derivatives

highlights 5-hydroxy-1H-indole-2-carboxylic acid (10) and 5-benzyloxy-1H-indole-2-carboxylic acid (15), which, though indole-based, illustrate substituent-driven regioselectivity challenges during synthesis . For example, introducing a benzyl group at the 5-hydroxy position led to unexpected N,O-dibenzylation, underscoring the complexity of functionalizing bicyclic systems. Similarly, 7-chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) demonstrates how electron-withdrawing groups (e.g., Cl) modulate reactivity and binding properties .

Actividad Biológica

2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid is a synthetic compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including mechanisms of action, case studies, and pharmacokinetic profiles.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in biological systems. The compound has a molecular weight of 405.4 g/mol and is characterized by its isoindole core structure, which contributes to its biological activity through interactions with various molecular targets .

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.

- Gene Expression Modulation : It interacts with transcription factors, influencing gene expression related to cellular processes such as apoptosis and metabolism.

- Hydrophobic Interactions : The Fmoc group enhances lipophilicity, facilitating interactions with lipid membranes and proteins.

Biological Activity Overview

The following table summarizes the biological activities observed in various studies:

| Study | Target Organism/Cell Line | Activity | MIC (μg/mL) | IC50 (μM) | Notes |

|---|---|---|---|---|---|

| Study A | MRSA | Moderate | 4-8 | - | Weak activity against multidrug-resistant strains |

| Study B | Mycobacterium abscessus | Potent | 0.5-1.0 | - | Effective against drug-resistant variants |

| Study C | MDA-MB-231 (Cancer Cells) | Strong Inhibition | - | 0.126 | Significant selectivity over non-cancerous cells |

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibits antimicrobial properties against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be between 4-8 μg/mL, indicating moderate activity against these resistant strains.

Case Study 2: Anticancer Properties

Research has shown that this compound significantly inhibits the proliferation of cancer cells, particularly in the MDA-MB-231 triple-negative breast cancer cell line. The IC50 value was determined to be 0.126 μM, showcasing its potency in targeting cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates moderate exposure levels with a maximum concentration (Cmax) observed at approximately 592 ± 62 mg/mL in animal models. Toxicity studies revealed that at high doses (800 mg/kg), the compound maintained acceptable toxicity levels, making it a candidate for further development in therapeutic contexts.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid?

- Methodological Answer : A common approach involves cyclization of azidocinnamate esters under thermal conditions (e.g., reflux in xylene) to form the isoindole core, followed by Fmoc protection of the amine group. For example, indole derivatives are synthesized via [3+2] cycloaddition using methyl azidoacetate and substituted aldehydes, as demonstrated in indole-2-carboxylic acid syntheses . Post-cyclization, the Fmoc group is introduced using Fmoc-Cl in anhydrous conditions with a base like triethylamine. Purification typically employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR for characteristic signals (e.g., Fmoc aromatic protons at δ 7.3–7.7 ppm, carbonyl carbons at ~170 ppm) .

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >95% is standard .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 429.4 for CHNO) .

Q. What storage conditions are critical for maintaining stability?

- Methodological Answer : Store at +4°C in airtight containers under inert gas (N or Ar) to prevent oxidation. Avoid exposure to moisture and strong bases/acids, which may cleave the Fmoc group or hydrolyze the lactam ring. Stability data for analogous Fmoc-amino acids suggest decomposition above 185°C .

Advanced Research Questions

Q. How can racemic mixtures be resolved during synthesis of the octahydro-isoindole core?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during cyclization to induce stereoselectivity. Evidence from octahydroindole syntheses shows >90% ee with such methods .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction, as demonstrated for related isoindole derivatives .

Q. What strategies optimize reaction yields while preserving stereochemical purity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time and side products (e.g., 30-minute cyclization at 120°C vs. 24-hour reflux) .

- Protecting Group Compatibility : Use orthogonal protection (e.g., Boc for secondary amines) to avoid Fmoc cleavage during acidic steps .

- In Situ Monitoring : Track reaction progress via FTIR (disappearance of azide peaks at ~2100 cm) or TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. Which analytical techniques detect degradation products under varying pH conditions?

- Methodological Answer :

- HPLC-MS : Identify hydrolyzed products (e.g., free carboxylic acid or Fmoc-depleted intermediates) using gradient elution and high-resolution MS .

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm for Fmoc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.